Tridec-3-enoic acid Tridec-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 62472-79-1
VCID: VC20626885
InChI: InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h10-11H,2-9,12H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Tridec-3-enoic acid

CAS No.: 62472-79-1

Cat. No.: VC20626885

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Tridec-3-enoic acid - 62472-79-1

Specification

CAS No. 62472-79-1
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name tridec-3-enoic acid
Standard InChI InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h10-11H,2-9,12H2,1H3,(H,14,15)
Standard InChI Key BJLFISSMRHKMGA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC=CCC(=O)O

Introduction

Chemical Identity and Structural Features

Tridec-3-enoic acid (systematic name: tridec-3-enoic acid) belongs to the class of medium-chain unsaturated fatty acids. Its molecular formula is C13H24O2\text{C}_{13}\text{H}_{24}\text{O}_2, with a molecular weight of 212.33 g/mol. The compound features a cis (Z) or trans (E) configuration at the Δ3 double bond, which influences its physical properties and reactivity. Comparative data for structurally related compounds are summarized in Table 1.

Table 1: Structural Comparison of Tridecenoic Acid Derivatives

Compound NameFormulaMolecular Weight (g/mol)Double Bond PositionKey Features
Tridec-3-enoic acidC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_2212.33Δ3Theoretical; limited empirical data
Tridec-2-enoic acidC13H24O2\text{C}_{13}\text{H}_{24}\text{O}_2212.33Δ2Commercial availability
6-Tridecenoic acid (Gorlic acid)C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_2278.43Δ6, cyclopentenyl substituentPlant-derived; bioactive
13-(3-Propylureido)tridec-8-enoic acid (UA-8)C16H30N2O3\text{C}_{16}\text{H}_{30}\text{N}_2\text{O}_3298.42Δ8, ureido functional groupSynthetic EET analog; cardioprotective

The absence of a polar head group in tridec-3-enoic acid distinguishes it from phospholipids, while its unsaturated nature enhances membrane fluidity compared to saturated analogs. Computational models predict a melting point of approximately 5–10°C and a boiling point near 290–300°C, though experimental validation is lacking.

Synthetic Pathways and Challenges

Conventional Synthesis Strategies

Tridecenoic acids are typically synthesized via Wittig reactions or cross-metathesis of shorter-chain alkenes. For Δ3 isomers, a plausible route involves:

  • Olefin Cross-Metathesis: Reaction of undec-1-ene with acrylic acid using a Grubbs catalyst to install the Δ3 double bond .

  • Partial Hydrogenation: Selective reduction of tridec-3-ynoic acid using Lindlar’s catalyst to yield the cis-isomer.

Challenges include controlling stereoselectivity and minimizing migration of the double bond during purification. The PMC study highlights the use of UA-8, a tridec-8-enoic acid derivative, synthesized via urea-functionalization of a pre-existing alkene . Such methods could be adapted for Δ3 analogs by adjusting the starting alkene position.

Analytical Characterization

Hypothetical spectral data for tridec-3-enoic acid can be inferred from analogs:

  • NMR: 1H^1\text{H} NMR would show a triplet for the α,β-unsaturated protons (δ 5.3–5.5 ppm) and a multiplet for the allylic methylene group (δ 2.0–2.3 ppm) .

  • IR: Strong absorption at 1700–1720 cm1^{-1} (carboxylic acid C=O) and 3010–3050 cm1^{-1} (alkene C-H stretch).

Biological Relevance and Mechanistic Insights

Role in Cellular Metabolism

While no direct studies on tridec-3-enoic acid exist, research on UA-8 (a tridec-8-enoic acid derivative) demonstrates that unsaturated fatty acids modulate autophagy and mitochondrial function in cardiac cells . UA-8 enhances AMP-activated protein kinase (AMPK) activity and stabilizes mitochondrial cristae during starvation, suggesting that Δ3 analogs might similarly influence energy-sensing pathways.

Industrial and Research Applications

Surfactants and Lubricants

Medium-chain unsaturated acids like tridec-2-enoic acid are used in biodegradable surfactants due to their amphiphilic structure. A Δ3 isomer could offer improved low-temperature viscosity compared to saturated counterparts, though oxidative stability remains a concern.

Chemical Intermediates

The double bond in tridec-3-enoic acid permits functionalization via epoxidation or hydroformylation. For example, epoxidized derivatives could serve as precursors to polyesters or polyamides.

Future Research Directions

  • Stereoselective Synthesis: Developing catalysts to control cis/trans ratios in Δ3 isomers.

  • Metabolic Studies: Tracing the β-oxidation pathway of tridec-3-enoic acid in model organisms.

  • Functionalization: Designing prodrugs or fluorescent probes to study subcellular localization.

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